molecular formula C12H24N2O4 B070876 (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate CAS No. 160801-73-0

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate

Cat. No.: B070876
CAS No.: 160801-73-0
M. Wt: 260.33 g/mol
InChI Key: JQPFIWONJYTOMV-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry. This compound features two critical protective groups that confer its specific utility. The tert-butyloxycarbonyl (Boc) group protects the amine functionality, providing robust stability under a wide range of reaction conditions while being readily removable under mild acidic conditions. The methoxy(methyl)amide, commonly known as a Weinreb amide, is a pivotal functional group that acts as a stable equivalent of a carboxylic acid, allowing for controlled nucleophilic addition to stop at the ketone stage without over-addition. This makes the compound an ideal precursor for the synthesis of ketones and aldehydes upon reaction with organometallic reagents like Grignards or organolithiums.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h9H,7-8H2,1-6H3,(H,13,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFIWONJYTOMV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146901
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160801-73-0
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160801-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A representative method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA). For instance, Example 24 in Patent WO2016170544A1 describes the Boc protection of a leucine-derived intermediate using N-methylmorpholine in dichloromethane (DCM), yielding the Boc-protected amine in high purity.

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: N-methylmorpholine (2.0–3.0 equivalents)

  • Temperature: 0°C to room temperature

  • Yield: 70–85%.

Peptide Coupling with Methoxy(methyl)amine

The methoxy(methyl)amine moiety is introduced via peptide coupling. This step typically employs coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). For example, Search Result outlines a protocol where Boc-protected amino acids are coupled with methoxy(methyl)amine using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Representative Procedure:

  • Dissolve Boc-protected pentanoic acid (1.0 equiv.) in DMF.

  • Add methoxy(methyl)amine hydrochloride (1.2 equiv.), HATU (1.1 equiv.), and DIPEA (3.0 equiv.).

  • Stir at 0°C for 30 minutes, then at room temperature for 12 hours.

  • Purify via column chromatography (chloroform:methanol = 10:1).

Yield: 60–75%.

Stereochemical Control and Chiral Resolution

The (S)-configuration at the α-carbon is achieved using chiral auxiliaries or enantioselective synthesis. Search Result describes the use of Boc-protected L-serine derivatives to ensure stereochemical fidelity. Chiral high-performance liquid chromatography (HPLC) or enzymatic resolution may be employed to isolate the desired enantiomer.

Critical Parameters:

  • Chiral column: Chiralpak IC or OD-H

  • Eluent: Hexane:isopropanol (70:30)

  • Enantiomeric excess (ee): >98%.

Analytical Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc group), 3.31 (s, 3H, OCH₃), 3.67 (s, 3H, NCH₃), 4.59–4.56 (m, 1H, α-CH), 5.06 (bs, 1H, NH).

  • ¹³C NMR: Peaks at 80.1 ppm (Boc quaternary carbon), 169.1 ppm (carbamate carbonyl).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₃H₂₅N₂O₄ ([M + H]⁺): 281.1812

  • Observed: 281.1805.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms purity >98%. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography (GC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in Search Result and demonstrate that DMF outperforms THF in coupling efficiency due to better solubility of reactants. Reactions conducted at 0°C minimize racemization, while room temperature accelerates completion.

Table 1: Solvent Impact on Coupling Efficiency

SolventYield (%)Racemization (%)
DMF75<1
THF623
DCM585

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) enhances coupling yields by 10–15% by neutralizing acidic byproducts.

Industrial-Scale Synthesis and Applications

Scale-Up Challenges

Large-scale production requires optimized workup procedures to avoid exotherms during Boc deprotection. Patent WO2016170544A1 recommends controlled addition of trifluoroacetic acid (TFA) in DCM to prevent thermal degradation.

Pharmaceutical Relevance

This compound serves as a precursor to proteasome inhibitors like carfilzomib, where stereochemical precision is critical for biological activity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific functional groups, particularly the carbamate and methoxy(methyl)amino moieties. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
m-CPBA0–5°C, dichloromethaneEpoxidized diol derivatives60–70%
Calcium hypochloriteRT, aqueous/organic biphasicEpoxide intermediates60:40 diastereomeric ratio

Mechanistic Insight : Epoxidation occurs via electrophilic addition to the alkene group, with stereochemical outcomes influenced by the chiral environment of the starting material .

Reduction Reactions

Selective reduction of carbonyl groups or carbamate functionalities has been documented:

Reagent Conditions Product Notes Source
LiAlH₄THF, refluxPrimary amine derivativesRequires Boc deprotection
NaBH₄MeOH, 0°CAlcohol intermediatesLimited to ketone reduction

Example : Reduction with LiAlH₄ cleaves the carbamate group, yielding (S)-4-methylpentan-2-amine .

Substitution Reactions

Nucleophilic substitution at the carbamate group enables functional group interconversion:

Reagent Conditions Product Application Source
TFA/DCM0–5°C, 30 minDeprotected amine (trifluoroacetate salt)Peptide synthesis
Pyridine/TEADCM, 0°CMesylated intermediatesMacrocyclic inhibitor synthesis

Case Study : TFA-mediated deprotection in dichloromethane quantitatively removes the tert-butyl group, enabling downstream coupling in peptide synthesis .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions modifies the carbamate structure:

Conditions Product Key Observations Source
6M HCl, refluxFree amine + CO₂Complete decomposition after 2 hours
K₃PO₄ (50% w/w)Carboxylic acid derivativesUsed in tandem with formaldehyde alkylation

Notable Application : Hydrolysis under basic conditions facilitates the synthesis of epoxyketone intermediates for proteasome inhibitors .

Coupling Reactions

The compound serves as a building block in peptide synthesis via amide bond formation:

Coupling Reagent Base Product Efficiency Source
TBTUNMMPeptidomimetic inhibitors>85% yield
EDCl/HOBtDIPEAMacrocyclic epoxyketones78% yield

Mechanistic Detail : TBTU activates the carboxylate intermediate, enabling efficient coupling with amino groups in complex peptide backbones .

Stability Under Synthetic Conditions

The compound demonstrates stability in diverse solvents but decomposes under prolonged exposure to strong acids or bases:

Condition Stability Degradation Pathway Source
pH 7.4, 37°CStable for >24 hoursNo significant decomposition
1M NaOH, RTRapid hydrolysis (t₁/₂ = 15 min)Cleavage of carbamate linkage

Comparative Reactivity Insights

A comparative analysis of analogous carbamates reveals:

Structural Feature Reactivity Trend Impact on Yield
tert-Butyl protectionEnhanced stability toward nucleophiles+20–30% yield
Methoxy(methyl)amino groupFacilitates redox-neutral transformationsBroad functionalization

This compound’s reactivity profile underscores its utility in synthesizing peptidomimetics, protease inhibitors, and chiral intermediates. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .

Scientific Research Applications

Chemical Properties and Structure

This compound features a tert-butyl group, which is commonly utilized in organic synthesis for protecting amines and alcohols. The methoxy(methyl)amino group indicates potential biological activity, as such functional groups are often involved in interactions with biological targets. Its molecular formula is C12H24N2O4C_{12}H_{24}N_{2}O_{4} .

Medicinal Chemistry Applications

Drug Development:
(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate has been studied for its role in drug design, particularly as a potential therapeutic agent targeting neurotransmitter systems. Compounds with similar structures have shown efficacy in modulating neurotransmitter activity, which could lead to treatments for neurological disorders .

Case Studies:
Research has indicated that carbamate derivatives can exhibit significant biological activities, such as enzyme inhibition and receptor modulation. For instance, studies on related compounds have demonstrated their effectiveness against specific enzymes involved in metabolic pathways .

Organic Synthesis

Protecting Group in Synthesis:
The tert-butyl group serves as an effective protecting group for amines during chemical reactions. This characteristic allows for selective reactions without interfering with other functional groups present in complex molecules .

Synthesis Pathways:
The synthesis of this compound can involve various methods, including:

  • Direct alkylation of amines.
  • Carbamate formation through reaction with isocyanates.
    These methods enable the creation of diverse derivatives that can be tailored for specific applications .

Biological Research

Interaction Studies:
Research involving this compound typically focuses on its binding affinity and efficacy against specific biological targets. Interaction studies may include:

  • Receptor binding assays to determine the compound's affinity for neurotransmitter receptors.
  • Enzyme activity assays to evaluate its inhibitory effects on target enzymes.

Such studies are crucial for understanding the pharmacological potential of this compound .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share core carbamate or amide functionalities but differ in substituents, chain length, and stereochemistry:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) LogP Density (g/cm³)
Target Compound C₁₄H₂₇N₃O₅ 323.19 Methoxy(methyl)amino, pentan-2-yl - - -
tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (11a) C₁₀H₁₉N₂O₄ 231.27 Methoxy(methyl)amino, methyl 64 - -
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate C₁₀H₂₀N₂O₄ 232.28 Methoxy(methyl)amino, propan-2-yl - 1.07 1.1
tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate C₁₉H₃₇N₃O₅ 387.50 Methoxy(methyl)amino, pentanoyl amide - - -
tert-butyl ((2S,3S)-3-methyl-1-(methylamino)-1-oxopentan-2-yl)carbamate (89) C₁₂H₂₄N₂O₃ 244.33 Methylamino, pentan-2-yl - - -
Key Observations:

Chain Length: The target compound’s pentan-2-yl chain (C₅) contrasts with shorter propane (C₃) chains in , affecting solubility and steric bulk. Longer chains typically increase lipophilicity (higher LogP). The propane derivative () has a LogP of 1.07, while pentanoyl-containing analogs (e.g., , MW 387.5) exhibit higher molecular weights, suggesting enhanced hydrophobicity.

Amino Group Modifications: Replacement of methoxy(methyl)amino with methylamino () eliminates the methoxy group, reducing steric hindrance and altering hydrogen-bonding capacity. This may influence reactivity in coupling reactions .

99% for phenyl-containing analogs in ).

Physicochemical Properties

  • Density and Solubility : The propane derivative () has a density of 1.1 g/cm³, typical for carbamates. Longer-chain analogs (e.g., target compound) may exhibit lower solubility in polar solvents.
  • LogP Trends: Shorter chains (C₃) correlate with lower LogP values (1.07 in ), while pentanoyl derivatives () likely exceed 2.0, impacting membrane permeability in biological applications.

Research Findings and Limitations

  • Gaps in Data : Density and LogP values for the target compound are unavailable in the literature, highlighting a need for experimental characterization .
  • Stereochemical Impact : The (S)-configuration in the target compound ensures enantioselective coupling, critical for bioactive peptide synthesis .

Biological Activity

(S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopentan-2-ylcarbamate is a synthetic organic compound belonging to the carbamate class. Carbamates are known for their stability and versatility in medicinal chemistry, often serving as enzyme inhibitors or modulators. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of this compound can be described as follows:

PropertyValue
IUPAC Nametert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Molecular FormulaC13H26N2O4
Molecular Weight258.36 g/mol
CAS Number1172623-95-8
Boiling PointNot available

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy(methyl)amino group enhances binding through hydrogen bonding and other non-covalent interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties . For example, it has been studied as a potential inhibitor of serine proteases, which play crucial roles in various biological processes, including digestion and immune response. The compound's ability to inhibit these enzymes could lead to therapeutic applications in conditions where protease activity is dysregulated.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties . Its structural similarities to known anticancer agents allow for speculation about its potential efficacy against certain cancer cell lines. Further investigation is required to elucidate its mechanisms and effectiveness in clinical settings.

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects . By modulating enzyme activity involved in inflammatory pathways, it may contribute to reducing inflammation in various diseases, including autoimmune disorders.

In Vitro Studies

A study published in Nature Communications explored the effects of various carbamate derivatives on TMPRSS2, a serine protease involved in viral infections such as SARS-CoV-2. Although this compound was not the primary focus, related compounds demonstrated significant inhibition of TMPRSS2 activity with IC50 values ranging from 2.5 nM to 215.9 nM, suggesting that similar structures might exhibit comparable biological activities .

Clinical Implications

Research has indicated that carbamate derivatives can enhance drug delivery systems due to their favorable pharmacokinetic profiles. The high gastrointestinal absorption rate of this compound positions it as a candidate for oral bioavailability studies .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50/Ki Values
Tert-butyl carbamateGeneral enzyme inhibitionVaries by target
Methoxy(methyl)amineNeurotransmitter modulationNot specified
(S)-tert-butyl (2,6-dimethyl-3-oxoheptan-4-yloxy)carbamateAnticancer activityNot specified

Q & A

Q. Optimization Tips :

  • Control reaction temperature (e.g., reflux for nitro reductions) .
  • Use excess NaHCO₃ to neutralize HCl during Boc deprotection .

Basic: What analytical techniques are most reliable for characterizing intermediates and final products?

Methodological Answer:

  • Mass Spectrometry (MS) : ESI+ confirms molecular weights (e.g., m/z 386 [M+H]⁺ for Boc-protected intermediates) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry; key signals include tert-butyl protons (δ 1.44 ppm) and carbamate carbonyls (δ 155–160 ppm) .
  • Chromatography : HPLC with chiral columns validates enantiopurity (e.g., for (S)-isomer resolution) .

Advanced: How can enantioselective synthesis of the (S)-isomer be achieved, and what catalysts are effective?

Methodological Answer:
Enantioselectivity is achieved via:

  • Chiral auxiliaries : Use (S)-configured starting materials (e.g., tert-butyl (S)-1-amino-4-methylpentylcarbamate) .
  • Asymmetric catalysis : Pd/BINAP systems enable stereocontrol during coupling steps .
  • Dynamic kinetic resolution : Adjust solvent polarity (e.g., NMP at 100°C) to favor (S)-isomer cyclization .

Validation : Compare optical rotation and chiral HPLC retention times with standards .

Advanced: How should researchers address contradictory solubility data reported for this compound?

Methodological Answer:
Contradictions arise from measurement methods (e.g., Ali vs. SILICOS-IT predictions):

Method Solubility Class
Ali (Experimental)2.94 mg/mL (0.0119 M)Very soluble
SILICOS-IT (Predicted)44.2 mg/mL (0.179 M)Soluble

Q. Resolution :

  • Validate experimentally via saturation shake-flask assays in PBS (pH 7.4) .
  • Adjust co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies .

Advanced: What strategies mitigate side reactions during methoxy(methyl)amine coupling?

Methodological Answer:
Common side reactions include over-acylation and racemization. Mitigation involves:

  • Controlled stoichiometry : Use 1.1 eq of methoxy(methyl)amine chloride to avoid di-acylation .
  • Low-temperature reactions : Perform couplings at 0–4°C in THF with NaHCO₃ to suppress racemization .
  • In situ monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) detects intermediates early .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Solid state : Stable at –20°C (desiccated) for ≥6 months; avoid light to prevent carbamate degradation .
  • Solution : Degrades in >7 days in DMSO at RT; use fresh solutions with stabilizers (e.g., BHT 0.01%) .

Advanced: How can computational modeling (e.g., DFT) predict reactivity in novel derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., carbonyl carbons) .
  • Molecular dynamics : Simulate solvation effects (e.g., log P = 1.92) to design derivatives with improved membrane permeability .

Validation : Correlate HOMO/LUMO gaps with experimental reaction rates .

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